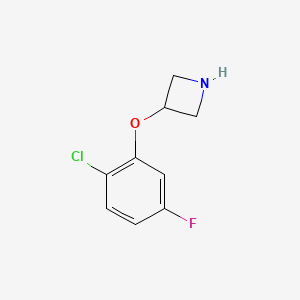
3-(2-Chloro-5-fluoro-phenoxy)-azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloro-5-fluoro-phenoxy)-azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a chloro and fluoro substituent on the phenoxy ring, which imparts unique chemical properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-5-fluoro-phenoxy)-azetidine typically involves the reaction of 2-chloro-5-fluoro-phenol with azetidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography and recrystallization, ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Chloro-5-fluoro-phenoxy)-azetidine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents on the phenoxy ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The azetidine ring can undergo oxidation to form azetidinones or reduction to yield azetidines with different substituents.
Addition Reactions: The compound can participate in addition reactions with electrophiles or nucleophiles, leading to the formation of new carbon-nitrogen or carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, and alkyl halides are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include various substituted azetidines, azetidinones, and phenoxy derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(2-Chloro-5-fluoro-phenoxy)-azetidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(2-Chloro-5-fluoro-phenoxy)-azetidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The chloro and fluoro substituents on the phenoxy ring play a crucial role in determining the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Chloro-5-fluoro-phenoxy)propanenitrile: This compound shares a similar phenoxy ring structure but differs in the presence of a nitrile group instead of the azetidine ring.
2-Chloro-5-fluoro-phenoxyacetic acid: This compound has a carboxylic acid group attached to the phenoxy ring, making it structurally similar but functionally different.
Uniqueness
3-(2-Chloro-5-fluoro-phenoxy)-azetidine is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H9ClFNO |
|---|---|
Poids moléculaire |
201.62 g/mol |
Nom IUPAC |
3-(2-chloro-5-fluorophenoxy)azetidine |
InChI |
InChI=1S/C9H9ClFNO/c10-8-2-1-6(11)3-9(8)13-7-4-12-5-7/h1-3,7,12H,4-5H2 |
Clé InChI |
IQFGFUGGRLLDCF-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)OC2=C(C=CC(=C2)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



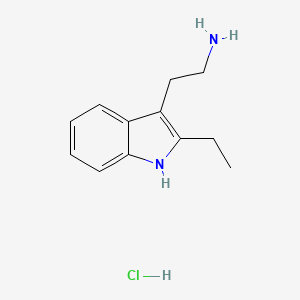
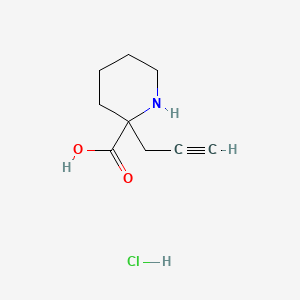
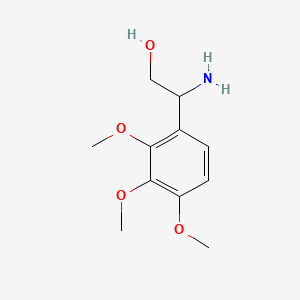
![Ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13587531.png)
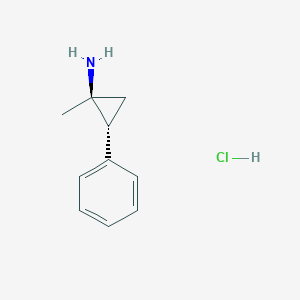
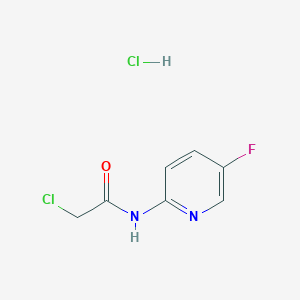

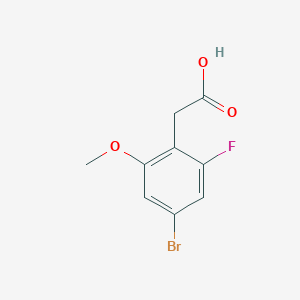
![5-(Pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazol-3-amine](/img/structure/B13587557.png)
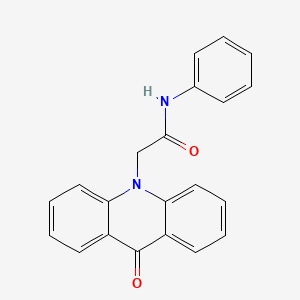
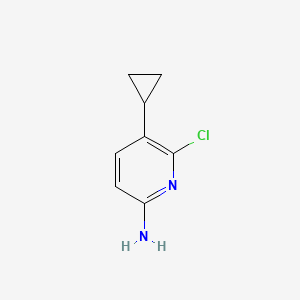
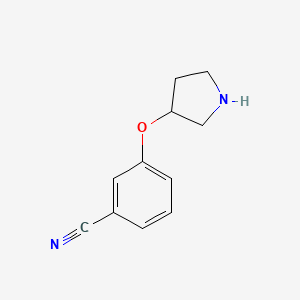
![3-[3-(Methylsulfanyl)phenyl]propanenitrile](/img/structure/B13587583.png)
